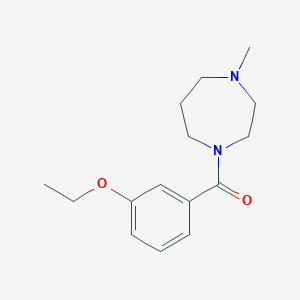![molecular formula C19H32N2O B5379215 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane, also known as DMAD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAD belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has also been shown to inhibit the activity of PKC, which can lead to the inhibition of cell proliferation and angiogenesis. In addition, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It has also been shown to have a high affinity for its target enzymes and signaling pathways. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has some limitations for lab experiments. It is relatively unstable and can degrade over time. It also has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane research. One direction is to investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, future research could focus on improving the stability and solubility of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane to make it more suitable for in vivo studies.
Synthesis Methods
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane can be synthesized using a two-step process. The first step involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride to yield 3,5-dimethyladamantane-1-carbonyl chloride. The second step involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 4-methyl-1,4-diazepane in the presence of triethylamine to yield 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane.
Scientific Research Applications
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylurea](/img/structure/B5379230.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)